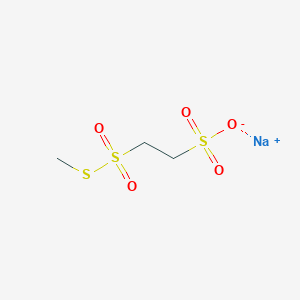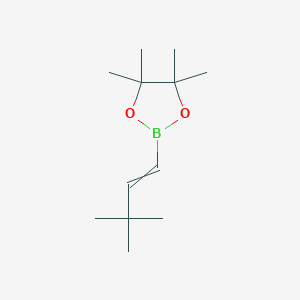![molecular formula C6H14N2O2 B115981 [(3R,4R,5S)-4-Amino-5-(hydroxymethyl)pyrrolidin-3-YL]methanol CAS No. 155935-61-8](/img/structure/B115981.png)
[(3R,4R,5S)-4-Amino-5-(hydroxymethyl)pyrrolidin-3-YL]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(3R,4R,5S)-4-Amino-5-(hydroxymethyl)pyrrolidin-3-YL]methanol is a chemical compound that has been widely studied for its potential applications in the field of scientific research. This compound is also known as D-THP and has a unique chemical structure that makes it an interesting subject for research. In
Mécanisme D'action
The exact mechanism of action of [(3R,4R,5S)-4-Amino-5-(hydroxymethyl)pyrrolidin-3-YL]methanol is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in the replication of viruses and bacteria. It may also act by disrupting the cell membrane of microorganisms, leading to their death.
Biochemical and Physiological Effects:
[(3R,4R,5S)-4-Amino-5-(hydroxymethyl)pyrrolidin-3-YL]methanol has been shown to have various biochemical and physiological effects. It has been shown to have antiviral, antibacterial, and antifungal properties, as well as anti-inflammatory and antioxidant effects. It has also been shown to have a protective effect on the liver and to improve insulin sensitivity.
Avantages Et Limitations Des Expériences En Laboratoire
[(3R,4R,5S)-4-Amino-5-(hydroxymethyl)pyrrolidin-3-YL]methanol has several advantages for lab experiments. It is easy to synthesize and has a relatively low cost. It is also stable under a wide range of conditions, making it suitable for use in various experiments. However, its bioavailability and toxicity should be carefully evaluated before use in in vivo experiments.
Orientations Futures
There are several future directions for research on [(3R,4R,5S)-4-Amino-5-(hydroxymethyl)pyrrolidin-3-YL]methanol. One area of research could be the development of new synthetic methods that are more efficient and cost-effective. Another area of research could be the investigation of its potential use as a drug for the treatment of viral and bacterial infections. Additionally, further studies could be conducted to explore its potential use as a precursor for the synthesis of other biologically active compounds. Finally, the safety and toxicity of [(3R,4R,5S)-4-Amino-5-(hydroxymethyl)pyrrolidin-3-YL]methanol should be further evaluated to ensure its safe use in various applications.
Méthodes De Synthèse
[(3R,4R,5S)-4-Amino-5-(hydroxymethyl)pyrrolidin-3-YL]methanol can be synthesized through a multistep process that involves the use of various reagents and catalysts. The first step involves the reaction of 3-pyrrolidinone with formaldehyde to produce 3-hydroxymethyl pyrrolidine. This intermediate is then reacted with ammonium chloride and sodium cyanoborohydride to produce [(3R,4R,5S)-4-Amino-5-(hydroxymethyl)pyrrolidin-3-YL]methanol. The synthesis of this compound requires careful control of reaction conditions to ensure high yield and purity.
Applications De Recherche Scientifique
[(3R,4R,5S)-4-Amino-5-(hydroxymethyl)pyrrolidin-3-YL]methanol has been studied for its potential applications in the field of scientific research. This compound has been shown to have various biological activities, including antiviral, antibacterial, and antifungal properties. It has also been studied for its potential use as a precursor for the synthesis of other biologically active compounds.
Propriétés
Numéro CAS |
155935-61-8 |
|---|---|
Nom du produit |
[(3R,4R,5S)-4-Amino-5-(hydroxymethyl)pyrrolidin-3-YL]methanol |
Formule moléculaire |
C6H14N2O2 |
Poids moléculaire |
146.19 g/mol |
Nom IUPAC |
[(3R,4R,5S)-4-amino-5-(hydroxymethyl)pyrrolidin-3-yl]methanol |
InChI |
InChI=1S/C6H14N2O2/c7-6-4(2-9)1-8-5(6)3-10/h4-6,8-10H,1-3,7H2/t4-,5+,6+/m0/s1 |
Clé InChI |
GKRGFUWLYFZLKY-KVQBGUIXSA-N |
SMILES isomérique |
C1[C@H]([C@H]([C@H](N1)CO)N)CO |
SMILES |
C1C(C(C(N1)CO)N)CO |
SMILES canonique |
C1C(C(C(N1)CO)N)CO |
Synonymes |
2,4-Pyrrolidinedimethanol,3-amino-,[2S-(2alpha,3alpha,4alpha)]-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



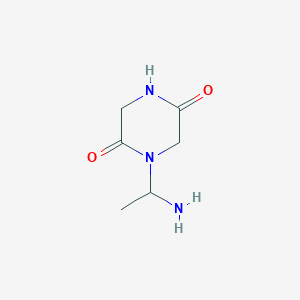
![4-Ethylpyrrolo[1,2-a]pyrazine](/img/structure/B115901.png)
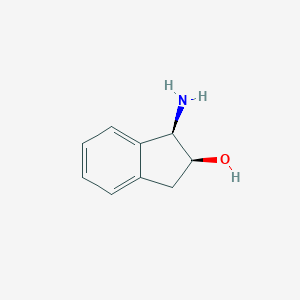



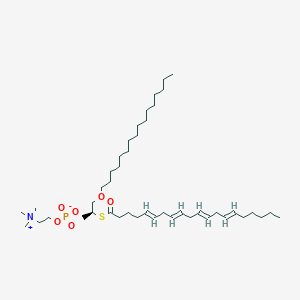
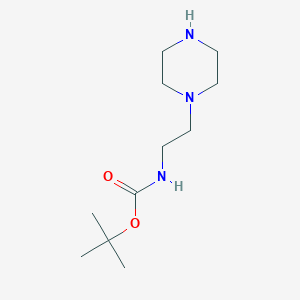
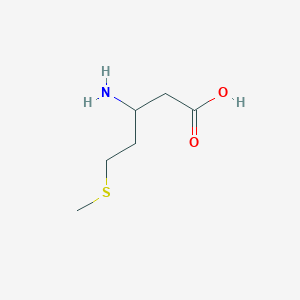

![N-[4-(1,3-thiazolidin-2-yl)phenyl]acetamide](/img/structure/B115924.png)

